molecular formula C12H14ClN3O2S2 B2793272 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine CAS No. 2094649-48-4

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine

Cat. No.: B2793272
CAS No.: 2094649-48-4
M. Wt: 331.83
InChI Key: BUQKJADFTNQJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a sulfonyl group and a chlorinated thienopyrimidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

The next step involves the introduction of the sulfonyl group. This can be done by reacting the chlorinated thienopyrimidine with a sulfonyl chloride derivative under basic conditions. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where 2-methylpiperidine is reacted with the sulfonylated thienopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated thienopyrimidine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling and growth . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine is unique due to the presence of the sulfonyl group and the specific substitution pattern on the thienopyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-chloro-6-(2-methylpiperidin-1-yl)sulfonylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S2/c1-8-4-2-3-5-16(8)20(17,18)11-6-9-10(19-11)7-14-12(13)15-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQKJADFTNQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.